molecular formula C11H11F3N2O4S B2881875 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine CAS No. 403502-84-1

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine

Cat. No.: B2881875
CAS No.: 403502-84-1
M. Wt: 324.27
InChI Key: JIEOGJQCMRTRJP-UHFFFAOYSA-N
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Description

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenyl group substituted with nitro and trifluoromethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro groupThe final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine: Similar structure but lacks the sulfonyl group.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine is unique due to the presence of both nitro and trifluoromethylsulfonyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4S/c12-11(13,14)21(19,20)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEOGJQCMRTRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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